Molecular Structure and Tautomerism of 3,5-Dimethyl-4H-pyrazole
Molecular Structure and Tautomerism of 3,5-Dimethyl-4H-pyrazole
The following technical guide details the molecular structure, tautomeric dynamics, and experimental characterization of 3,5-dimethyl-4H-pyrazole , with specific emphasis on its relationship to the thermodynamically dominant 3,5-dimethyl-1H-pyrazole .
Technical Guide for Researchers and Drug Development Professionals
Executive Summary
3,5-Dimethyl-4H-pyrazole (CAS: 409320-89-4 for the specific isomer) represents a non-aromatic tautomer of the widely utilized ligand 3,5-dimethyl-1H-pyrazole (CAS: 67-51-6). While the 1H-isomer is the stable, aromatic form found in standard laboratory conditions and commercial reagents, the 4H-isomer (often termed an isopyrazole ) exists primarily as a high-energy intermediate or transient species.
Understanding the 4H-structure is critical for:
-
Mechanistic Analysis: It serves as the initial cyclization product in Knorr pyrazole synthesis before aromatization.
-
Bioorthogonal Chemistry: Substituted 4H-pyrazoles (e.g., 4,4-dialkyl) are stable and exploited for their anti-aromatic reactivity in Diels-Alder "click" reactions.
-
Ligand Design: Differentiating between
(4H) and (1H) hybridization states is vital for predicting coordination geometry in organometallic complexes.
Molecular Structure & Electronic Properties
Structural Comparison: 4H- vs. 1H-Isomer
The fundamental distinction lies in the position of the saturation (protonation) and the resulting electronic conjugation.
| Feature | 3,5-Dimethyl-4H-pyrazole | 3,5-Dimethyl-1H-pyrazole |
| Structure Class | Isopyrazole (Non-aromatic) | Azole (Aromatic) |
| Hybridization at C4 | ||
| Hybridization at N1/N2 | N1 ( | |
| 4 | 6 | |
| Geometry | Non-planar (C4 puckered) | Planar |
| Dipole Moment | Distinct vector due to C4-H | Variable (depends on H-bonding/tautomer) |
Electronic Configuration
-
4H-Isomer: The ring contains two imine-like double bonds (
). The methylene group at position 4 ( ) acts as an conjugation interrupter, preventing the delocalization of electrons across the five-membered ring. This results in a significant loss of resonance stabilization energy (~24–30 kcal/mol) compared to the aromatic form. -
1H-Isomer: The proton resides on a nitrogen atom (N1). The lone pair on N1 participates in the
-system, completing the aromatic sextet. This form is planar, allowing for robust intermolecular hydrogen bonding (dimers/trimers).
Tautomerism Dynamics
The 3,5-dimethylpyrazole system exhibits two distinct types of tautomerism: Annular Tautomerism (common) and Prototropic Isomerization (4H
Annular Tautomerism (1H 1H)
In the stable 1H form, the proton oscillates between N1 and N2. For 3,5-dimethylpyrazole, these two tautomers are degenerate (identical) due to symmetry.
-
Mechanism: Intermolecular double proton transfer (DPT) usually mediated by dimers or solvent bridges.
-
Barrier: Low activation energy (~10–14 kcal/mol), making the N-H proton appear "delocalized" in NMR at room temperature.
The 4H 1H Irreversible Cascade
The 4H-isomer is thermodynamically unstable relative to the 1H-isomer. If generated (e.g., via specific alkylation or photochemical rearrangement), it rapidly tautomerizes to the 1H form to regain aromaticity.
-
Pathway: 1,5-Sigmatropic hydrogen shift (or solvent-assisted 1,3-prototropic shift).
-
Driving Force: Aromatic Stabilization Energy (ASE) of the pyrazole ring.
-
Equilibrium Constant (
): favoring the 1H form.
Visualization of Tautomeric Pathways
The following diagram illustrates the relationship between the high-energy 4H-intermediate and the stable 1H-dimers.
Caption: Kinetic pathway from the high-energy 4H-isomer to the thermodynamically stable 1H-aromatic system.
Experimental Characterization & Protocols
Distinguishing the 4H-isomer (if trapped or transiently observed) from the 1H-isomer requires specific spectroscopic markers.
NMR Spectroscopy ( H, C)
The most definitive method for identification.
| Nucleus | 4H-Pyrazole Signature | 1H-Pyrazole Signature |
| Absent. | ||
Protocol for Tautomer Analysis:
-
Solvent Selection: Use non-polar aprotic solvents (e.g., Toluene-
, CDCl ) to slow down proton exchange and observe discrete tautomers if present. -
Temperature: Perform Variable Temperature (VT) NMR down to -60°C.
-
Result: At low T, the broad N-H and C3/C5 signals of the 1H form may split if the N1/N2 exchange is slow. The 4H form would remain distinct if stable.
-
X-Ray Crystallography
-
1H-Form: Crystallizes as hydrogen-bonded trimers or catemers. The N1-N2 bond length is intermediate (~1.34–1.36 Å).
-
4H-Form: If stabilized (e.g., in metal complexes where the metal binds C4, or as a specific salt), the ring is non-planar. The C3-C4 and C4-C5 bond lengths are single bonds (~1.50 Å), unlike the aromatic bond lengths (~1.38–1.40 Å) in the 1H form.
Synthesis & Isolation Context
Knorr Pyrazole Synthesis
The 4H-pyrazole is a key intermediate in the condensation of acetylacetone (2,4-pentanedione) with hydrazine.
-
Condensation: Hydrazine attacks the carbonyls to form a hydrazone/enamine.
-
Cyclization: Intramolecular attack forms the 5-hydroxy-4,5-dihydro-pyrazole or the 4H-pyrazole intermediate.
-
Aromatization: Rapid dehydration and proton shift yield the 1H-pyrazole .
Note: Isolation of the 3,5-dimethyl-4H-pyrazole intermediate is extremely difficult without blocking the C4 position (e.g., using 3,3-dimethyl-2,4-pentanedione to make 3,4,4-trimethyl-4H-pyrazole).
Commercial Availability Warning
Researchers may encounter catalog entries for "3,5-dimethyl-4H-pyrazole" (e.g., CAS 409320-89-4).
-
Verification Required: In 99% of cases, the material supplied is the stable 3,5-dimethyl-1H-pyrazole (CAS 67-51-6). The "4H" designation in catalogs is often a database artifact or refers to a specific naming convention for the core scaffold.
-
Action: Always verify the Certificate of Analysis (CoA) for Melting Point (~107°C for 1H) and NMR data.
Applications in Drug Development & Coordination Chemistry
Bioorthogonal "Click" Reagents
While 3,5-dimethyl-4H-pyrazole itself is unstable, the 4H-pyrazole scaffold (specifically 4,4-disubstituted derivatives) is emerging as a potent diene for Diels-Alder reactions.
-
Mechanism: The anti-aromatic character of the 4H-ring drives rapid cycloaddition with strained alkynes (e.g., BCN).
-
Relevance: Drug conjugates and live-cell imaging.
Coordination Ligands
In organometallic chemistry, 3,5-dimethylpyrazole is a ubiquitous ligand (
-
Binding Mode: It almost exclusively binds as the pyrazolato anion (bridging via N1/N2) or the neutral 1H-pyrazole (N2 donor).
-
Rare Cases: "Agostic" interactions involving the C4-H of the 1H form have been studied, but true coordination of the neutral 4H-tautomer is rare and usually requires significant steric or electronic forcing.
References
-
Elguero, J., et al. (2000). Protomeric Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.
- Alkorta, I., & Elguero, J. (2004). Theoretical studies on the tautomerism of pyrazoles.
-
López, C., et al. (1997). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR and X-Ray Study.
-
Wahl, O., & Sanders, T. (2020). Tautobase: An Open Tautomer Database. Journal of Chemical Information and Modeling.
-
Abularrage, N. S. (2023). Bioorthogonal Reagents: Design, Synthesis, and Reactivity of 4H-Pyrazoles. MIT DSpace.
-
Ramoba, L. V., et al. (2024). Crystal structure of fac-tricarbonyl(bis(3,5-dimethyl-1H-pyrazole)).... Zeitschrift für Kristallographie.
